5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol
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Overview
Description
5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl hydrazine with phenyl isocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often include refluxing in an organic solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-1,2,4-triazin-3,5-dione: Another triazine derivative with different functional groups.
2,4,6-Tris(phenyl)-1,3,5-triazine: A triazine compound with three phenyl groups.
1,3,5-Triazine-2,4,6-triamine:
Uniqueness
5-Ethyl-6-phenyl-1,2,4-triazin-4(5H)-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-ethyl-4-hydroxy-6-phenyl-5H-1,2,4-triazine |
InChI |
InChI=1S/C11H13N3O/c1-2-10-11(13-12-8-14(10)15)9-6-4-3-5-7-9/h3-8,10,15H,2H2,1H3 |
InChI Key |
CCSCLAVNZGWRKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NN=CN1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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